9-辛基咔唑

描述

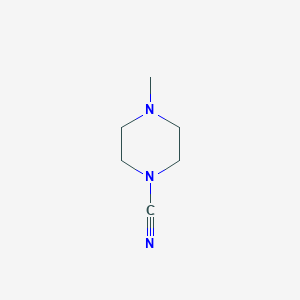

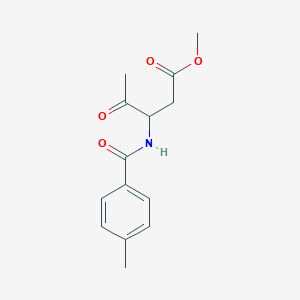

9-Octylcarbazole is a chemical compound with the molecular formula C20H25N . It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of Poly(9-dodecyl carbazole) (PDDC), as well as poly(9 dodecyl carbazole-co-thiophene) (PDDCT), are performed through an oxidative coupling reaction with ferric chloride . The polymers show excellent dissolution properties in polar aprotic solvents .Molecular Structure Analysis

The molecular structure of 9-Octylcarbazole consists of a carbazole unit with an octyl group attached to the 9-position . The average mass of the molecule is 279.419 Da .Chemical Reactions Analysis

Carbazole and its derivatives, including 9-Octylcarbazole, can be easily functionalized at the N-position and then covalently linked with other monomers . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Physical And Chemical Properties Analysis

9-Octylcarbazole has a density of 1.0±0.1 g/cm3, a boiling point of 425.8±18.0 °C at 760 mmHg, and a flash point of 211.3±21.2 °C . It has a molar refractivity of 90.8±0.5 cm3, and a molar volume of 278.9±7.0 cm3 .科学研究应用

Carbazoles的细菌生物转化

Carbazole衍生物,包括9-辛基咔唑,已被研究其被细菌菌株转化的情况,揭示了在生物修复和生物转化方面的潜在应用。Waldau等人(2009年)的研究探讨了Ralstonia sp.利用9H-咔唑衍生物的细菌生物转化,突显了细菌在修改咔唑化合物方面的代谢多样性,这可能对环境清理和生物技术应用产生影响Waldau, Mikolasch, Lalk, & Schauer, 2009。

药物化学和天然产物

包括9-辛基咔唑在内的咔唑骨架已被广泛研究其药用性质。Tsutsumi,Gündisch和Sun(2016年)的一篇综述调查了含咔唑的分子的生物活性,如抗菌,抗疟疾,抗癌和抗阿尔茨海默病性质。该综述强调了咔唑衍生物在新药物代理开发中的潜力Tsutsumi, Gündisch, & Sun, 2016。

抗菌活性

对9H-咔唑衍生物的合成和评估研究揭示了在对抗微生物抗药性方面的潜在应用。Salih,Salimon和Yousif(2016年)制备了新的9H-咔唑的杂环衍生物,证明了它们作为抗菌剂的有效性,表明了咔唑化合物在开发新的抗菌药物方面的潜力Salih, Salimon, & Yousif, 2016。

氢储存材料

已经研究了咔唑衍生物,包括与9-辛基咔唑相关的化合物,作为潜在的氢储存材料。Yang等人(2012年)研究了对氢化-9-乙基咔唑的温控催化脱氢,展示了其在氢储存方面的优异循环性能,这可能对能源储存技术产生重要影响Yang, Han, Ni, Wu, Cheng, & Cheng, 2012。

有机发光二极管(OLEDs)

基于咔唑的化合物已被用于开发OLED材料,因为它们具有优异的电子性能。Wong等人(2005年)合成了包含9-芳基咔唑的蓝光发射共聚物,展示了它们在提高OLED器件性能方面的潜力Wong, Liu, Cui, Leung, Kwong, Lee, & Ng, 2005。

作用机制

安全和危害

While specific safety and hazard information for 9-Octylcarbazole is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

未来方向

While specific future directions for 9-Octylcarbazole are not mentioned in the search results, carbazole-based compounds have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, it can be inferred that 9-Octylcarbazole may also find similar applications in the future.

属性

IUPAC Name |

9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-2-3-4-5-6-11-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDJSEFDVDOKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461721 | |

| Record name | 9-octylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4041-19-4 | |

| Record name | 9-octylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-Octylcarbazole a desirable building block for conjugated polymers?

A1: 9-Octylcarbazole is an attractive building block for conjugated polymers due to its hole-transporting properties [, ]. This means it can efficiently transport positive charges (holes) that are essential for the functioning of devices like organic light-emitting diodes (OLEDs) and solar cells. Additionally, its incorporation can enhance the solubility of the resulting polymers [], facilitating processing and thin-film fabrication.

Q2: How is 9-Octylcarbazole incorporated into conjugated polymers?

A2: 9-Octylcarbazole is commonly incorporated into polymer chains through its 3 and 6 positions, which can be brominated to create monomers suitable for various polymerization reactions. The research highlights the use of palladium-catalyzed Suzuki polycondensation [] and Sonogashira coupling reactions [, ] for this purpose. These reactions allow for the controlled synthesis of polymers with specific architectures and desired properties.

Q3: Can you give examples of specific polymers incorporating 9-Octylcarbazole and their applications?

A3: Certainly! Here are a few examples from the provided research:

- Triblock copolymers: These polymers contain 9-Octylcarbazole blocks alongside polyfluorene (light-emitting) and polyoxadiazole (electron-transporting) segments. These materials show promise for OLED applications due to their ability to efficiently transfer energy within the polymer structure [].

- Poly(phenylene ethynylene) containing carbazole: This polymer exhibits strong fluorescence, making it a potential candidate for sensing applications. Notably, its fluorescence is quenched in the presence of TNT vapor, highlighting its potential as a sensitive explosive detector [].

- Poly[N-octylcarbazole-co-9,9'-dioctylfluorene-co-1,3,4-oxadiazole]: This copolymer, when incorporated into mesoporous silica, demonstrates enhanced luminescent properties compared to its thin-film counterpart. This composite material shows promise for applications requiring stable and bright light emission, such as in displays or sensors [].

Q4: What are the advantages of incorporating 9-Octylcarbazole into polymers for specific applications like sensors?

A4: The use of 9-Octylcarbazole in sensing applications, especially for explosives like TNT, stems from its ability to engage in fluorescence quenching []. When the polymer interacts with TNT molecules, the energy transfer processes within the polymer are disrupted, leading to a decrease in fluorescence intensity. This measurable change in fluorescence serves as a signal for the presence of TNT.

Q5: What analytical techniques are used to characterize polymers containing 9-Octylcarbazole?

A5: The research highlights several techniques used for the characterization of these polymers:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique confirms the polymer structure and composition [, ].

- Gel Permeation Chromatography (GPC): This method determines the molecular weight and distribution of the synthesized polymers [].

- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the polymers, a crucial factor for their application in devices [, ].

- Photoluminescence (PL) spectroscopy: This technique investigates the light emission properties of the polymers, including their emission wavelength and quantum yield [, , ].

- UV-Vis spectroscopy: UV-Vis measurements provide information about the absorption characteristics of the polymers, which is important for understanding their light-harvesting capabilities [].

Q6: Beyond optoelectronic applications, are there other areas where 9-Octylcarbazole-based materials are being explored?

A6: Yes, while the provided research focuses on optoelectronics, 9-Octylcarbazole derivatives are also being explored in areas like dye-sensitized solar cells (DSSCs) []. Their ability to efficiently absorb light and transport charges makes them potentially valuable components in these emerging solar energy technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)

![1-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1624845.png)